2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Overview
Description
“2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid” is a chemical compound that has been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . It is also a useful research chemical .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another study reported the synthesis of a related compound, ®-2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide .Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory Activity : Derivatives of tricyclic systems, including those similar in structure to "2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid," have been synthesized and evaluated for their anti-inflammatory activities. These compounds, through their chemical modifications, have shown promising results in both short- and long-term animal assays, indicating their potential as therapeutic agents for inflammation-related conditions (Ackrell et al., 1978).
Antioxidant Profile : Research into the antioxidant profile of compounds structurally related to "this compound" has revealed insights into their redox properties and capacity to inhibit stimulated lipid peroxidation. Such studies are critical for understanding how these compounds might be used to protect against oxidative stress, a factor in many chronic diseases (Malmström et al., 2001).
Antimicrobial and Antioxidant Properties : Components derived from or related to "this compound" have been identified in natural sources, showing significant antimicrobial and antioxidant activities. These findings suggest the potential application of these compounds in developing new antimicrobial and antioxidant agents (Syafni et al., 2012).
Chemical Synthesis and Characterization
Novel Synthesis Approaches : Studies have explored innovative synthesis methods for creating derivatives of "this compound," expanding the arsenal of biologically active substances. These synthetic approaches are pivotal for pharmaceutical development, offering new pathways for drug design and development (El Kayal et al., 2019).
Environmental and Analytical Chemistry : Research has also focused on the analysis of older formulations of pesticides containing chlorinated dibenzo-p-dioxins and dibenzofurans, with "this compound" derivatives potentially playing a role in understanding the environmental impact and degradation pathways of these compounds (Norström et al., 1979).
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular targets, influencing fundamental cellular functions such as proliferation and migration .
Mode of Action
The exact mode of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular functions. The specific nature of these interactions and the resulting changes would depend on the exact nature of the targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may influence cellular functions such as proliferation and migration .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFMXMRSFIHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271335 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18505-92-5 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18505-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18505-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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